molecular formula C10H15F2NO B13916074 [(6R,8R)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol

[(6R,8R)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol

Cat. No.: B13916074
M. Wt: 203.23 g/mol
InChI Key: RNLFQMJKSXNFAL-RKDXNWHRSA-N
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Description

[(6R,8R)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6R,8R)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the difluoromethyl group. Common reagents used in these reactions include organometallic reagents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[(6R,8R)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(6R,8R)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in different chemical environments.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, the compound’s potential therapeutic applications are of interest. It could be explored for its efficacy in treating various diseases, depending on its interaction with biological targets.

Industry

In industry, [(6R,8R)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(6R,8R)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolizine-7-methanol, 2,3,5,7a-tetrahydro-1-hydroxy-, (1S-cis)-: This compound shares a similar pyrrolizine core but lacks the difluoromethyl group and spirocyclic structure.

    Iridoid monoterpenoids: These compounds have a cyclopentane ring fused to a six-membered oxygen heterocycle, similar to the spirocyclic structure of [(6R,8R)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol.

Uniqueness

The uniqueness of [(6R,8R)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol lies in its spirocyclic structure and the presence of the difluoromethyl group

Properties

Molecular Formula

C10H15F2NO

Molecular Weight

203.23 g/mol

IUPAC Name

[(6R,8R)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol

InChI

InChI=1S/C10H15F2NO/c11-10(12)5-8(10)4-9(7-14)2-1-3-13(9)6-8/h14H,1-7H2/t8-,9-/m1/s1

InChI Key

RNLFQMJKSXNFAL-RKDXNWHRSA-N

Isomeric SMILES

C1C[C@@]2(C[C@@]3(CC3(F)F)CN2C1)CO

Canonical SMILES

C1CC2(CC3(CC3(F)F)CN2C1)CO

Origin of Product

United States

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